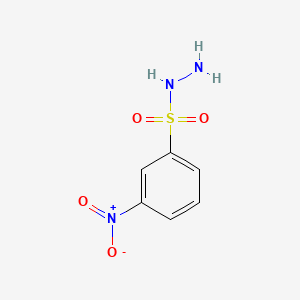
4-Methylnicotinic acid
説明
4-Methylnicotinic acid, also known as 4-methylpyridine-3-carboxylic acid, is an organic compound with the molecular formula C₇H₇NO₂. It is a derivative of nicotinic acid, where a methyl group is substituted at the fourth position of the pyridine ring. This compound is of interest due to its various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methylnicotinic acid typically involves the use of 2,6-dichloro-4-methylnicotinonitrile as the starting material. The key step in the synthetic route is the reductive dechlorination in the presence of zinc and ammonia, followed by hydrolysis to yield this compound . This method is efficient and suitable for large-scale production.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the oxidation of 3-methylpyridine using selenium metal as a catalyst at high temperatures (260–320°C) for an extended period (55–235 minutes). This method can yield up to 51% of the desired product .
化学反応の分析
Types of Reactions: 4-Methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different derivatives, such as amides or alcohols.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) is commonly used as an oxidizing agent.
Reduction: Zinc and ammonia are used for reductive dechlorination.
Substitution: Alkyl halides and other electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and nitriles .
科学的研究の応用
4-Methylnicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to DNA repair and enzyme inhibition.
Industry: this compound is used in the production of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. It acts as a precursor to nicotinamide coenzymes, which play a crucial role in redox reactions and cellular metabolism. The compound can modulate the activity of enzymes involved in these pathways, thereby exerting its effects .
類似化合物との比較
Nicotinic Acid:
Trigonelline: A derivative of nicotinic acid found in coffee and other plants, known for its hypoglycemic and neuroprotective effects.
Methyl Nicotinate: The methyl ester of nicotinic acid, used as a rubefacient in topical preparations.
Uniqueness: 4-Methylnicotinic acid is unique due to the presence of a methyl group at the fourth position of the pyridine ring, which imparts distinct chemical and biological properties
特性
IUPAC Name |
4-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUZSTXNVMIDCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281715 | |
| Record name | 4-Methylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3222-50-2 | |
| Record name | 4-Methylnicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3222-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 22592 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003222502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3222-50-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYLNICOTINIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are some of the key applications of 4-methylnicotinic acid in organic synthesis?
A1: this compound serves as a valuable starting material for synthesizing various heterocyclic compounds. For instance, it can be transformed into aza-isocoumarins , through lithiation with LDA (lithium diisopropylamide) followed by reaction with carbonyl electrophiles. Furthermore, it acts as a precursor in the synthesis of 4-methylnicotine , a significant alkaloid found in tobacco.
Q2: The reaction of this compound with thionyl chloride (SOCl2) exhibits unusual behavior. Can you elaborate on this?
A2: Indeed, refluxing this compound with thionyl chloride leads to unexpected products, showcasing anomalous reactions , . Instead of simply forming the acid chloride, the reaction incorporates sulfur from the reagent into a new five-membered ring. This highlights the unique reactivity of this compound under certain conditions.
Q3: How is this compound utilized in the synthesis of more complex molecules like nicotinic acid ribosides?
A3: this compound serves as a building block for creating nicotinic acid ribosides . The synthesis involves reacting its tetra-n-butylammonium salt with 3,5-di-O-benzoyl-β-D-ribofuranosyl chloride. This leads to the formation of a key intermediate, which upon hydrolysis, yields the desired nicotinic acid riboside, predominantly as the β-anomer.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



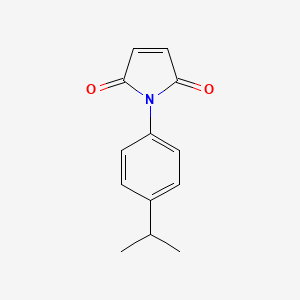

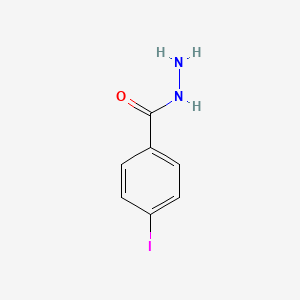

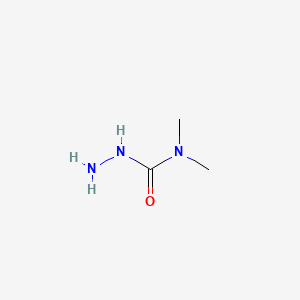


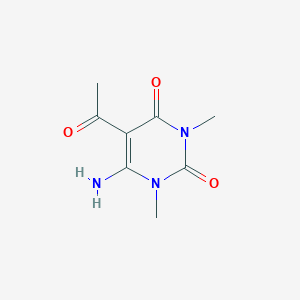

![4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol](/img/structure/B1296095.png)
